REACTION_CXSMILES
|
[CH:1]1(C(O)=O)[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1.C([N:12]([CH2:15]C)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:24])C=CC=CC=1.[C:34]([OH:38])([CH3:37])([CH3:36])[CH3:35]>>[C:34]([O:38][C:15]([NH:12][CH:1]1[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1)=[O:24])([CH3:37])([CH3:36])[CH3:35]
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Name
|
|
Quantity
|
25.3 g
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Type
|
reactant
|
Smiles
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C1(CC=CCC1)C(=O)O
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Name
|
|
Quantity
|
250 mL
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Type
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reactant
|
Smiles
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C(C)(C)(C)O
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Name
|
|
Quantity
|
28 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
43 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
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Control Type
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AMBIENT
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Setpoint
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90 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred for 1 hour at room temperature and 2 days at 90° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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The solvent was distilled off under reduced pressure
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Type
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CUSTOM
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Details
|
the residue was purified by column chromatography on silica gel (dichloromethane)
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Type
|
CUSTOM
|
Details
|
repurified by column chromatography on silica gel (hexane:ethyl acetate=20:1)
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC1CC=CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |